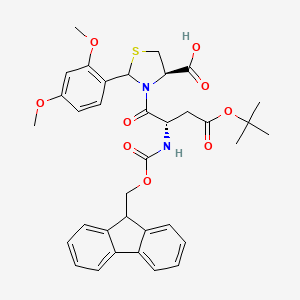

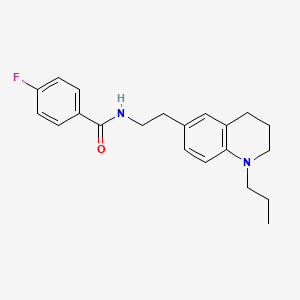

Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH is a synthetic peptide with a variety of potential applications in the fields of biochemistry and physiology. This peptide is an important tool for laboratory research and has been used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical and physiological processes.

Scientific Research Applications

Capillary Zone Electrophoresis (CZE) for Enantioseparation : A study utilized Fmoc-Asp(otBu)-OH alongside Fmoc-Val-OH to demonstrate the resolution of their enantiomers using capillary zone electrophoresis (CZE), with DM-β-CD serving as a chiral selector. This method underscores the importance of such Fmoc-protected amino acids in analytical chemistry for separating and analyzing the optical isomers of amino acids, which is crucial in pharmaceutical sciences and biochemical studies (Wu Hong-li, 2005).

Peptide Cyclization on TFA Labile Resin : Another application involves using the trimethylsilylethyl (TMSE) ester group as an orthogonal protecting group to perform an on-resin cyclization of a peptide. This method utilized Fmoc-Asp(OTMSE)OH, showcasing the versatility of Fmoc-protected amino acids in facilitating peptide cyclization, which is a critical step in the synthesis of cyclic peptides with potential therapeutic applications (C. Marlowe, 1993).

Synthesis of Nonnatural Amino Acids : Research into the synthesis of various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids from Fmoc-protected Aspartic Acid, including Fmoc-(l or d)-Asp(OtBu)-OH, opens new avenues for the use of these compounds in combinatorial synthesis and drug discovery. These nonnatural amino acids represent a promising class of building blocks for the development of novel peptides and peptide-based therapeutics (Abdallah Hamze et al., 2003).

Controlled Aggregation Properties : The self-assembled structures formed by modified amino acids, such as Fmoc-Asp(OtBu)-OH, are being explored for their potential applications in material chemistry, bioscience, and biomedicine. These studies provide insights into the design of novel nanoarchitectures that could be utilized in various fields, ranging from drug delivery systems to the development of new biomaterials (Nidhi Gour et al., 2021).

properties

IUPAC Name |

(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N2O9S/c1-35(2,3)46-30(38)17-27(36-34(42)45-18-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26)31(39)37-28(33(40)41)19-47-32(37)25-15-14-20(43-4)16-29(25)44-5/h6-16,26-28,32H,17-19H2,1-5H3,(H,36,42)(H,40,41)/t27-,28-,32?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIAADYESUUVCI-UHHKVWMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N2O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Dimethylamino)ethoxy]-4-fluorosulfonyloxybenzene](/img/structure/B2738691.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2738692.png)

![(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2738697.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxypropanoate](/img/structure/B2738698.png)

![4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2738700.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2738702.png)

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2738703.png)

![N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2738705.png)

![N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2738709.png)